2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide is an organic compound that features a trifluoromethyl group and an oxadiazole ring. These structural elements are known for their significant impact on the compound’s chemical properties and biological activities. The trifluoromethyl group, in particular, is often associated with enhanced metabolic stability and lipophilicity, making such compounds valuable in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized from the corresponding hydrazide and an appropriate carboxylic acid derivative under dehydrating conditions. The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine .
Scientific Research Applications
2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its metabolic stability and bioactivity.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The oxadiazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide
- 2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-thiadiazol-3-yl]propyl]acetamide
- 2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]propionamide
Uniqueness
2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide is unique due to the specific combination of its trifluoromethyl group and oxadiazole ring, which confer distinct chemical and biological properties. This combination enhances its metabolic stability, lipophilicity, and potential bioactivity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3O2/c9-4-6(16)13-3-1-2-5-14-7(17-15-5)8(10,11)12/h1-4H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIIHGOPLWLUJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NOC(=N1)C(F)(F)F)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.